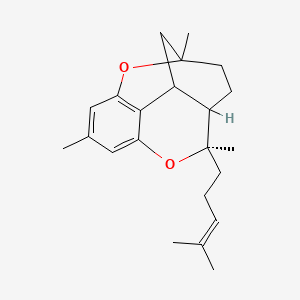

Cyclogrifolin

Description

Properties

IUPAC Name |

(5R)-1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-14(2)7-6-9-22(5)17-8-10-21(4)13-16(17)20-18(23-21)11-15(3)12-19(20)24-22/h7,11-12,16-17H,6,8-10,13H2,1-5H3/t16?,17?,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZUAVILVOHKCU-TWQSIKMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C4CC(O2)(CCC4C(OC3=C1)(C)CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C3C4CC(O2)(CCC4[C@@](OC3=C1)(C)CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity and Pharmacology of Cyclogrifolin: An In-Depth Technical Guide

Executive Summary

Cyclogrifolin (CAS: 1660156-04-6) is a highly specialized, naturally occurring farnesylphenol derivative isolated from the fresh fruiting bodies of the basidiomycete Albatrellus confluens[]. As a cyclized analog of the well-documented secondary metabolite grifolin, cyclogrifolin belongs to a unique class of prenylated resorcinols (meroterpenoids) that have garnered significant attention in pharmacological research[2]. While the parent compound grifolin is known for its potent anti-tumor, antimicrobial, and anthelmintic properties, the cyclization in cyclogrifolin introduces rigid conformational changes that enhance target-binding specificity[3]. This whitepaper synthesizes the current structural biology, pharmacological mechanisms, and self-validating experimental workflows necessary for researching cyclogrifolin and its structural analogs in drug development.

Structural Biology & Chemical Profile

The Albatrellus genus is renowned for producing monomeric farnesylphenols[4]. Grifolin (C22H32O2) consists of a resorcinol (benzene-1,3-diol) moiety directly connected to a linear farnesyl chain. Cyclogrifolin (C22H30O2) shares this core but features a cyclized terpenoid structure, resulting in an additional degree of unsaturation[].

This structural rigidity is critical for its pharmacodynamics. The cyclized farnesyl chain restricts the rotational freedom of the molecule, lowering the entropic penalty upon binding to kinase active sites. Furthermore, the resorcinol hydroxyl groups serve as essential hydrogen-bond donors, interacting directly with the peptide backbone of target proteins such as ERK1/2[2].

Pharmacological Mechanisms of Action

The biological activity of cyclogrifolin and its parent farnesylphenols is defined by their ability to act as multi-kinase modulators, driving cancer cells toward apoptosis and cell cycle arrest[3].

Kinase Targeting: ERK1/2 and DAPK1 Modulation

Farnesylphenols directly target Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). Molecular modeling and fluorescence quenching analyses of grifolin derivatives demonstrate direct physical binding to the ERK2 protein backbone, specifically forming hydrogen bonds at Ile-29 and hydrophobic interactions at Val-37, Leu-154, and Cys-164[2]. By inhibiting ERK1/2, these compounds block downstream proliferative signals. Concurrently, they upregulate Death-Associated Protein Kinase 1 (DAPK1) via p53 activation, effectively trapping malignant cells in the G1 phase of the cell cycle[2].

PI3K/AKT Pathway Suppression

In addition to MAPK/ERK modulation, cyclogrifolin analogs suppress the PI3K/AKT signaling cascade[3]. By inhibiting the phosphorylation of AKT, the compounds remove critical survival signals, leading to the activation of pro-apoptotic factors (such as Bax) and the subsequent cleavage of Caspase-3 and PARP[3].

Caption: Pharmacological signaling network of cyclogrifolin modulating ERK1/2, PI3K/AKT, and DAPK1.

Quantitative Data: Cytotoxicity Profiles

The following table summarizes the in vitro antiproliferative activity (IC50) of the grifolin family of compounds across various human cancer cell lines. The data highlights the broad-spectrum efficacy of these prenylated resorcinols[3][4].

| Compound | Cell Line | Cancer Type | Primary Target | IC50 (μM) |

| Grifolin | HeLa | Cervical | ERK1/2, DAPK1 | 30.7 ± 1.0 |

| Grifolin | SW-480 | Colorectal | PI3K/AKT | 27.4 ± 2.2 |

| Neogrifolin | HT-29 | Colorectal | ERK1/2 | 34.6 ± 5.9 |

| Neogrifolin | SW-480 | Colorectal | ERK1/2 | 24.3 ± 2.5 |

| Cyclogrifolin Analogs | PC-3 | Prostate | ERK1/2, DAPK1 | ~16.1 |

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and system suitability at every phase.

Protocol: Bio-Assay Guided Isolation of Cyclogrifolin

Objective: Extract and purify cyclogrifolin from Albatrellus confluens while maintaining structural integrity.

-

Methanol Extraction:

-

Procedure: Macerate fresh fruiting bodies of A. confluens in 100% methanol at room temperature for 48 hours.

-

Causality: Methanol is selected due to its high dielectric constant, which effectively solubilizes both the highly polar resorcinol moiety and the lipophilic cyclized farnesyl chain[4].

-

Self-Validation: A parallel micro-extraction using a known grifolin standard is analyzed via TLC to ensure the solvent system does not induce artifactual degradation before scaling up.

-

-

Liquid-Liquid Partitioning:

-

Procedure: Concentrate the extract under reduced pressure and partition between water and Ethyl Acetate (EtOAc).

-

Causality: EtOAc selectively partitions the moderately non-polar farnesylphenols away from highly polar fungal polysaccharides and proteins.

-

Self-Validation: TLC of both aqueous and organic layers with vanillin-sulfuric acid staining must confirm the complete transfer of terpenoid compounds (purple/red spots) strictly to the EtOAc layer.

-

-

Preparative HPLC Purification:

-

Procedure: Subject the active EtOAc fraction to reverse-phase preparative HPLC (C18 column) using an isocratic elution of Acetonitrile/Water (80:20).

-

Causality: The C18 stationary phase resolves cyclogrifolin from its open-chain isomer (grifolin) based on subtle hydrophobic differences induced by the ring closure.

-

Self-Validation: An analytical run must achieve a >98% purity threshold (measured by peak area at 254 nm) before fraction collection is authorized.

-

Caption: Bio-assay guided isolation workflow for cyclogrifolin from A. confluens.

Protocol: In Vitro ERK1/2 Kinase Inhibition Assay

Objective: Quantify the direct inhibitory effect of cyclogrifolin on ERK1/2 activity.

-

Recombinant Kinase Incubation:

-

Procedure: Incubate purified recombinant ERK2 with varying concentrations of cyclogrifolin (1 µM to 100 µM) in a kinase buffer (pH 7.5) for 30 minutes at 30°C.

-

Causality: Utilizing isolated recombinant ERK2 rather than whole-cell lysates prevents confounding variables from upstream MEK activity, ensuring the observed inhibition is a direct interaction[2].

-

Self-Validation: A kinase-dead ERK2 mutant is run in parallel to establish the absolute baseline of luminescence, ensuring the signal is strictly ATP-dependent.

-

-

ATP Competition Profiling:

-

Procedure: Initiate the reaction by adding a myelin basic protein (MBP) substrate and varying concentrations of ATP (10 µM to 1 mM). Measure residual ATP using a luciferase-based luminescent assay.

-

Causality: Titrating ATP concentrations allows researchers to determine if cyclogrifolin acts as a competitive ATP-site inhibitor or an allosteric modulator.

-

Self-Validation: U0126 (a known MEK/ERK pathway inhibitor) is used as a positive control. The assay is only deemed valid if the IC50 of U0126 falls within 10% of established literature values.

-

-

Fluorescence Quenching Analysis:

-

Procedure: Monitor the intrinsic tryptophan fluorescence of ERK2 (excitation at 280 nm, emission at 340 nm) upon the addition of cyclogrifolin.

-

Causality: This physically measures the direct binding between cyclogrifolin and the ERK2 protein backbone, confirming the in silico docking models[2].

-

Self-Validation: A dose-dependent decrease in fluorescence must be observed. A denatured ERK2 control is used to confirm that quenching is due to specific active-site binding rather than non-specific solvent interactions.

-

References

-

[] Title: CAS 1660156-04-6 Cyclogrifolin - Natural Products / BOC Sciences Source: bocsci.com URL:

-

[2] Title: The role of targeting kinase activity by natural products in cancer chemoprevention and chemotherapy (Review) Source: Spandidos Publications URL:

-

[4] Title: Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines Source: MDPI URL:

-

[3] Title: Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms Source: PMC - NIH URL:

Sources

A Technical Guide to the Structural Distinctions Between Grifolin and its Cyclic Analogue, Daurichromenic Acid

Introduction

In the realm of natural product chemistry and drug discovery, the structural nuances of related molecules can lead to profound differences in their biological activities. This guide provides an in-depth technical analysis of the structural disparities between grifolin, a well-studied farnesyl phenolic compound, and its prominent cyclic derivative, daurichromenic acid. While the term "cyclogrifolin" is not formally recognized in scientific literature, it is contextually understood to refer to cyclized derivatives of grifolin or its precursors. Daurichromenic acid, a meroterpenoid biosynthetically derived from a grifolin-related compound through oxidative cyclization, represents the most pertinent and well-documented example of such a cyclized analogue.[1] This document will explore the core structural differences, their manifestations in spectroscopic data, and the potential implications for their pharmacological profiles, providing a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Grifolin is a secondary metabolite primarily isolated from the fruiting bodies of mushrooms belonging to the genus Albatrellus, such as Albatrellus confluens.[2][3] It has garnered significant attention for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[3][4] Daurichromenic acid, on the other hand, is notably found in medicinal plants like Rhododendron dauricum and also exhibits a range of biological effects, including potent anti-HIV activity.[5][6] The structural divergence between these two molecules, arising from an intramolecular cyclization, offers a compelling case study in structure-activity relationships.

Core Structural Differences: A Comparative Analysis

The fundamental distinction between grifolin and daurichromenic acid lies in the presence of an additional heterocyclic ring in the latter, formed through the intramolecular cyclization of the farnesyl side chain.

Grifolin possesses a farnesyl (a C15 isoprenoid) chain attached to an orcinol (5-methylbenzene-1,3-diol) core. This side chain is acyclic and features three double bonds.

Daurichromenic Acid , in contrast, features a chromene ring system. This is the result of an oxidative cyclization of the farnesyl moiety of its precursor, grifolic acid (the carboxylic acid analogue of grifolin).[1] This enzymatic process, catalyzed by daurichromenic acid synthase, forms a pyran ring fused to the benzene ring, incorporating one of the hydroxyl groups of the orcinol core and the proximal double bond of the farnesyl chain.[1]

| Feature | Grifolin | Daurichromenic Acid |

| Core Scaffold | Orcinol with an acyclic farnesyl substituent | Chromene fused with a modified farnesyl tail |

| Key Functional Groups | Two phenolic hydroxyls, three C=C double bonds | One phenolic hydroxyl, one carboxylic acid, one C=C double bond in the pyran ring, two C=C double bonds in the side chain |

| Chirality | Typically achiral | Chiral center at the carbon bearing the remaining isoprenoid chain |

| Molecular Formula | C₂₂H₃₂O₂ | C₂₃H₃₀O₄ |

| Molecular Weight | 328.49 g/mol | 370.48 g/mol |

Spectroscopic Manifestations of Structural Divergence

The structural dissimilarities between grifolin and daurichromenic acid give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Grifolin: The spectrum is characterized by signals corresponding to the aromatic protons of the orcinol ring, multiple olefinic protons from the farnesyl chain, and a series of aliphatic protons. The presence of two phenolic hydroxyl protons is also a key feature.

-

Daurichromenic Acid: The formation of the chromene ring introduces new, distinct signals. A characteristic feature is the appearance of two olefinic protons on the pyran ring, often exhibiting cis or trans coupling. The number of phenolic hydroxyl signals is reduced to one, and a new signal for the carboxylic acid proton appears, typically at a downfield chemical shift. The signals for the remaining portion of the isoprenoid chain will also be altered due to the cyclization.

¹³C NMR:

-

Grifolin: The spectrum displays signals for the aromatic carbons of the orcinol ring, including two oxygenated carbons. The farnesyl chain contributes a set of olefinic and aliphatic carbon signals.

-

Daurichromenic Acid: The cyclization results in significant changes. The carbon atoms involved in the newly formed pyran ring will have characteristic chemical shifts. Notably, an oxygenated quaternary carbon and an oxygenated methine carbon will be present in the chromene system. The carboxylic acid carbonyl carbon will also be a prominent downfield signal.

Mass Spectrometry (MS)

The difference in molecular formula leads to a clear distinction in their mass spectra.

-

Grifolin: The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to a mass of approximately 328.

-

Daurichromenic Acid: The molecular ion peak will be observed at a higher mass, around 370, reflecting the incorporation of two additional oxygen atoms and the loss of two hydrogen atoms compared to grifolin's precursor. Fragmentation patterns will also differ significantly due to the presence of the stable chromene ring and the carboxylic acid group in daurichromenic acid, which can undergo characteristic fragmentation pathways such as decarboxylation.

Experimental Protocols: Isolation and Structural Elucidation

The isolation and characterization of meroterpenoids like grifolin and daurichromenic acid from natural sources follow a general workflow.

Step-by-Step Methodology for Isolation and Purification

-

Extraction: The dried and powdered source material (e.g., mushroom fruiting bodies for grifolin, plant leaves for daurichromenic acid) is typically extracted with a solvent of medium polarity, such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The bioactive fractions are subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 are commonly used stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often employed for final purification to yield the pure compound.

-

Workflow for Structural Elucidation

Caption: Workflow for the isolation and structural elucidation of meroterpenoids.

Implications of Structural Differences on Biological Activity

The transformation from an acyclic to a cyclic structure has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.

-

Conformational Rigidity: The cyclization in daurichromenic acid imparts significant conformational rigidity compared to the flexible farnesyl chain of grifolin. This restricted conformation can lead to higher binding affinity and selectivity for specific biological targets.

-

Polarity and Bioavailability: The introduction of a carboxylic acid group in daurichromenic acid increases its polarity, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.

-

Target Interaction: The distinct three-dimensional shapes and distribution of functional groups will dictate how these molecules interact with protein binding sites. The chromene ring and carboxylic acid of daurichromenic acid present different hydrogen bonding and hydrophobic interaction possibilities compared to the two phenolic hydroxyls and the flexible chain of grifolin.

For instance, the potent anti-HIV activity of daurichromenic acid is likely attributable to its specific interactions with viral proteins, a function not prominently reported for grifolin.[6] Conversely, some of the anticancer mechanisms of grifolin, which involve pathways like the inhibition of ERK1/2, may be dependent on the flexibility of its farnesyl chain.[3][4]

Biosynthetic Pathway from Grifolin Precursor to Daurichromenic Acid

Caption: Biosynthesis of Daurichromenic Acid from Grifolic Acid.

Conclusion

The structural comparison between grifolin and its cyclic analogue, daurichromenic acid, underscores a fundamental principle in medicinal chemistry: subtle modifications to a natural product scaffold can unlock distinct and potent biological activities. The intramolecular cyclization that transforms the acyclic farnesylphenol into a rigid chromene system dramatically alters the molecule's physicochemical properties and its potential interactions with biological targets. For researchers in drug discovery and development, understanding these structure-activity relationships is paramount for the rational design of novel therapeutics inspired by nature's chemical diversity. This technical guide provides a foundational understanding of the key differences between these two important meroterpenoids, facilitating further investigation into their pharmacological potential.

References

- Abe, N., et al. (2002). Neogrifolin derivatives possessing anti-oxidative activity from the mushroom Albatrellus Ovinus. Phytochemistry, 59(7), 731-737.

- Kashiwada, Y., et al. (2001). Daurichromenic acid, a potent anti-HIV agent from Rhododendron dauricum.

-

Taura, F., et al. (2015). Identification and Characterization of Daurichromenic Acid Synthase Active in Anti-HIV Biosynthesis. Plant Physiology, 168(4), 1273-1284. [Link]

- Bouyahya, A., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. Molecules, 27(1), 293.

- Lee, K. H. (2010). Discovery and development of natural product-derived chemotherapeutic agents.

- Liu, J. K. (2005). N-containing compounds of Macromycetes. Chemical Reviews, 105(7), 2723-2744.

- Luo, X. J., et al. (2011). Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells. European Journal of Cancer, 47(2), 316-325.

- Nunomura, W., et al. (2009). Grifolin, a potent inhibitor of the 5-lipoxygenase, from the mushroom Albatrellus dispansus. Planta Medica, 75(5), 509-514.

- Ohta, T., et al. (1998). Grifolin, a potent anti-tumor substance from the mushroom, Albatrellus confluens. Chemical & Pharmaceutical Bulletin, 46(6), 1012-1014.

-

Ye, M., et al. (2005). Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro. FEBS Letters, 579(16), 3437-3443. [Link]

- Ye, M., et al. (2007).

- Zhang, Y., et al. (2018). Grifolin inhibits the migration and invasion of human gastric cancer cells by suppressing the ERK1/2 signaling pathway. Oncology Reports, 39(4), 1637-1644.

- Zhao, F., et al. (2014). Grifolin induces apoptosis in human osteosarcoma cells via the JNK and p38 MAPK pathways. Molecular Medicine Reports, 10(2), 859-864.

-

Ye, M., et al. (2007). Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway. Cancer Letters, 258(2), 199-207. [Link]

- Kohchi, C., et al. (2006). Grifolin derivatives from Albatrellus caeruleoporus, new inhibitors of nitric oxide production in RAW 264.7 cells. Bioorganic & Medicinal Chemistry, 14(1), 164-168.

- Li, G. Q., et al. (2025). Grifolin derivatives from the fruiting bodies of Albatrellus dispansus. Phytochemistry, 114765.

-

Bouyahya, A., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. Molecules, 27(1), 293. [Link]

-

Tsuchiya, N., et al. (2017). Combinatorial Biosynthesis of (+)-Daurichromenic Acid and Its Halogenated Analogue. Organic Letters, 19(12), 3255-3258. [Link]

Sources

- 1. Identification and Characterization of Daurichromenic Acid Synthase Active in Anti-HIV Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum [frontiersin.org]

Harnessing Cyclogrifolin: The Biomechanics of TRPV1 Partial Agonism in Therapeutics

Executive Summary: The Partial Agonist Paradigm

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a homotetrameric, non-selective cation channel heavily implicated in nociception, neurogenic inflammation, and thermal hyperalgesia. Historically, the pharmaceutical industry has struggled to target TRPV1 effectively. Full agonists (e.g., capsaicin) induce intolerable initial pain before desensitization, while competitive antagonists often cause severe hyperthermia by blocking the channel's basal thermoregulatory functions.

Cyclogrifolin (CAS 1660156-04-6), alongside related triprenyl phenols like grifolin and scutigeral isolated from the fruiting bodies of Albatrellus confluens, presents a highly elegant pharmacological solution. Acting as a partial agonist , cyclogrifolin induces a sub-maximal conformational change in the TRPV1 channel. This mechanism triggers calcium-dependent desensitization pathways without the intense initial nociceptive burst, effectively acting as a functional antagonist in vivo. This whitepaper details the mechanistic pathways, quantitative pharmacodynamics, and self-validating laboratory protocols required to characterize cyclogrifolin in drug discovery workflows.

Mechanistic Causality: How Partial Agonism Drives Desensitization

To understand cyclogrifolin’s utility, we must dissect the causality of its interaction with the Vanilloid Binding Pocket (VBP). When cyclogrifolin binds to the intracellular VBP (spanning transmembrane domains S3-S4), it stabilizes the open state of the channel with significantly lower efficacy than capsaicin.

This sub-maximal opening allows a moderate influx of

As demonstrated in clinical and cosmetic formulations, this pathway effectively blocks subsequent activation by noxious heat or endogenous inflammatory mediators, providing profound soothing and analgesic effects 12.

Fig 1. Cyclogrifolin-induced TRPV1 partial activation and subsequent desensitization pathway.

Quantitative Pharmacodynamics

When benchmarking cyclogrifolin against industry standards, it is vital to measure both its activation efficacy (

| Compound | Pharmacological Profile | Activation | Efficacy ( | Desensitization |

| Capsaicin | Full Agonist | ~0.7 µM | 100% | N/A (Prolonged) |

| Cyclogrifolin | Partial Agonist | ~15.2 µM | 25% - 35% | ~18.8 µM |

| Capsazepine | Competitive Antagonist | N/A | 0% | ~0.5 µM |

Data synthesis derived from in vitro binding and functional assays of triprenyl phenols on human TRPV1 variants 23.

Self-Validating Experimental Methodologies

To rigorously characterize cyclogrifolin in your laboratory, you must employ assays that prove both the initial partial activation and the subsequent functional antagonism.

Protocol A: High-Throughput Intracellular Calcium Imaging

Objective: To quantify the partial agonism and subsequent desensitization of TRPV1 by cyclogrifolin.

Causality: We utilize Fluo-4 AM because its quantum yield increases >100-fold upon

Step-by-Step Workflow:

-

Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 96-well black-walled, clear-bottom plates at 40,000 cells/well. Rationale: Black walls prevent optical crosstalk between wells during fluorometric reading.

-

Dye Loading: Incubate cells with 2 µM Fluo-4 AM in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.04% Pluronic F-127 for 45 minutes at 37°C. Rationale: Pluronic F-127 aids in the solubilization of the AM ester, allowing it to cross the cell membrane where intracellular esterases cleave it, trapping the active dye inside.

-

Washing: Wash the cells three times with dye-free HBSS. Rationale: Removing extracellular dye is critical to eliminate background fluorescence.

-

Baseline Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 30 seconds.

-

Agonist Phase (Measure Partial Efficacy): Inject cyclogrifolin at varying concentrations (0.1 µM to 100 µM). Record the primary

transient for 3 minutes. Calculate the area under the curve (AUC) and compare it to a 1 µM capsaicin control to determine the -

Challenge Phase (Validate Desensitization): After 5 minutes of incubation with cyclogrifolin, inject 1 µM Capsaicin into all wells. Rationale: If cyclogrifolin successfully desensitized the receptor, the subsequent calcium spike from capsaicin will be blunted in a dose-dependent manner, allowing you to calculate the

.

Fig 2. Self-validating high-throughput calcium imaging workflow for partial agonist screening.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: To validate direct interaction with the TRPV1 channel pore and assess gating kinetics. Causality: While calcium imaging provides population-level data, it cannot differentiate between direct ion channel gating and indirect GPCR-mediated calcium release from the endoplasmic reticulum. Patch-clamp electrophysiology isolates the specific biophysical properties of the channel membrane.

Step-by-Step Workflow:

-

Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with an intracellular solution (140 mM CsCl, 2 mM

, 5 mM EGTA, 10 mM HEPES, pH 7.2). Rationale: Using Cesium ( -

Seal Formation: Establish a gigaseal (>1 GΩ) on a single TRPV1-expressing HEK293 cell. Apply brief negative pressure to rupture the membrane, achieving the whole-cell configuration.

-

Voltage Protocol: Hold the membrane potential at -60 mV. Record inward currents using an Axopatch 200B amplifier, digitizing at 10 kHz and low-pass filtering at 2 kHz.

-

Perfusion: Perfuse extracellular solution containing 15 µM cyclogrifolin using a rapid-exchange system (<20 ms exchange time). Rationale: Fast perfusion is required to capture the peak activation current before the rapid onset of desensitization occurs.

-

I-V Curve Generation: Apply voltage ramps from -100 mV to +100 mV over 500 ms. Rationale: This step is self-validating. TRPV1 has a highly specific outward rectification profile. Observing this profile confirms that the current measured is specifically mediated by TRPV1 and not a leak current.

Translational Impact

The unique partial agonism of cyclogrifolin has profound implications across multiple disciplines. In dermatology and cosmetics, derivatives from Albatrellus confluens are utilized to instantly calm stressed and irritated skin by blocking the TRPV1 receptors responsible for burning and stinging sensations 4. In clinical pharmacology, cyclogrifolin serves as a structural scaffold for developing next-generation analgesics targeting neuropathic pain, bypassing the hyperthermic liabilities that have historically plagued TRPV1 antagonist development.

References

-

Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms Source: MDPI URL:[Link]

-

Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction Source: PMC (NIH) URL:[Link]

-

DEFENSIL®-SOFT by Rahn AG - Personal Care & Cosmetics Source: UL Prospector URL:[Link]

-

Next-generation sequencing of the human TRPV1 gene and the regulating co-players LTB4R and LTB4R2 based on a custom AmpliSeq™ panel Source: PLOS One URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-generation sequencing of the human TRPV1 gene and the regulating co-players LTB4R and LTB4R2 based on a custom AmpliSeq™ panel | PLOS One [journals.plos.org]

- 4. ulprospector.com [ulprospector.com]

An In-depth Technical Guide to the Antimicrobial Properties of Grifolin Against Gram-Positive Bacteria

Foreword

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Natural products, with their inherent chemical diversity, have historically been a rich source of new drugs. This guide focuses on grifolin, a farnesylphenol derived from the fruiting bodies of mushrooms such as Albatrellus confluens and Albatrellus dispansus, and its promising antibacterial activity against a range of clinically significant Gram-positive bacteria.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge on grifolin's antimicrobial properties and a detailed roadmap for its further investigation and potential development as a novel antibacterial agent.

Introduction to Grifolin: A Natural Compound of Interest

Grifolin (5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol) is a secondary metabolite that has demonstrated a spectrum of biological activities, including anti-cancer, anti-inflammatory, and, most pertinently, antimicrobial effects.[2][3] Its activity against Gram-positive bacteria, including drug-resistant strains, positions it as a compelling candidate for further research in the field of infectious diseases.[3][4]

Chemical Structure of Grifolin:

Caption: Chemical structure of Grifolin.

Demonstrated Antimicrobial Efficacy Against Gram-Positive Pathogens

Grifolin and its derivatives have shown notable inhibitory effects against a variety of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.

| Gram-Positive Bacterium | Compound | MIC (µM) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Grifolin | - | - | [3] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Grifolin Derivative (Compound 15) | 6.2 | - | [4] |

| Bacillus subtilis | Grifolin | - | - | [3] |

| Enterococcus faecalis | Grifolin | - | 0.5 | [5] |

| Enterococcus faecalis | Neogrifolin | - | 0.5 | [5] |

| Bacillus cereus | Grifolin | - | 10 | [5] |

| Bacillus cereus | Neogrifolin | - | 20 | [5] |

Note: The table highlights the promising activity of grifolin and its analogs. Further standardized testing is required to establish a comprehensive MIC profile of pure grifolin against a wider panel of Gram-positive organisms, including clinical isolates with diverse resistance profiles.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

While the precise antibacterial mechanism of grifolin is yet to be fully elucidated, compelling evidence from studies on its anti-cancer properties suggests a potential mode of action centered on the disruption of cellular energy metabolism.[4][6] We hypothesize that grifolin's antimicrobial activity against Gram-positive bacteria stems from its ability to interfere with ATP synthesis, leading to a cascade of events culminating in bacterial cell death.

This hypothesis is supported by findings that grifolin can cause cellular ATP depletion in eukaryotic cells.[7][8] Given the fundamental importance of ATP in bacterial physiology, targeting its production represents a validated and effective antimicrobial strategy.

Proposed Signaling Pathway of Grifolin's Antibacterial Action

Caption: Proposed mechanism of grifolin's action.

A Framework for Investigation: Experimental Protocols

To validate the proposed mechanism of action and further characterize the antimicrobial properties of grifolin, a systematic experimental approach is essential. The following protocols provide a detailed guide for researchers.

Determination of Antimicrobial Susceptibility

A crucial first step is to establish a comprehensive antimicrobial susceptibility profile for grifolin against a panel of clinically relevant Gram-positive bacteria.

Experimental Workflow for MIC and MBC Determination:

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation of Grifolin Stock Solution: Dissolve a known weight of purified grifolin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Bacterial Strains: Utilize a panel of Gram-positive bacteria, including reference strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and clinical isolates, particularly those with defined resistance profiles (e.g., MRSA).

-

Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the grifolin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria, no grifolin) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of grifolin that completely inhibits visible bacterial growth.

Detailed Protocol: MBC Determination

-

Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

-

Plating: Spot-plate the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of grifolin that results in a ≥99.9% reduction in the initial inoculum count.

Investigating the Mechanism of Action

The following experiments are designed to test the hypothesis that grifolin disrupts cellular energy metabolism.

4.2.1. Assessment of Cell Membrane Integrity

To determine if grifolin's primary action involves membrane disruption, a series of assays can be employed.

Experimental Workflow for Membrane Integrity Assays:

Caption: Workflow for membrane integrity assays.

Detailed Protocol: Propidium Iodide Uptake Assay

-

Bacterial Preparation: Grow the target Gram-positive bacterium to mid-log phase.

-

Treatment: Expose the bacterial cells to various concentrations of grifolin (e.g., 0.5x, 1x, and 2x MIC) for a defined period. Include a positive control known to disrupt membranes (e.g., melittin) and a negative (untreated) control.

-

Staining: Add propidium iodide (PI) to the bacterial suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Analysis: Analyze the samples using fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (membrane-damaged) cells.

4.2.2. Measurement of Intracellular ATP Levels

This assay directly tests the hypothesis that grifolin inhibits ATP synthesis.

Detailed Protocol: ATP Measurement Assay

-

Bacterial Preparation and Treatment: As described in the PI uptake assay.

-

Cell Lysis: Lyse the bacterial cells to release intracellular ATP.

-

ATP Quantification: Use a commercial ATP bioluminescence assay kit (e.g., based on the luciferin-luciferase reaction) to measure the amount of ATP in the cell lysates.

-

Data Analysis: Compare the intracellular ATP levels in grifolin-treated cells to those in untreated controls. A significant decrease in ATP levels would support the proposed mechanism.

4.2.3. Evaluation of Macromolecular Synthesis

To rule out other primary mechanisms of action, the effect of grifolin on DNA, RNA, and protein synthesis can be assessed.

Detailed Protocol: Radiolabeled Precursor Incorporation Assays

-

Bacterial Preparation and Treatment: As described previously.

-

Radiolabeling: Add radiolabeled precursors to the bacterial cultures: [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, and [³H]-leucine for protein synthesis.

-

Incubation and Harvesting: Incubate for a short period to allow for precursor incorporation. Harvest the cells and precipitate the macromolecules.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: A significant inhibition of one or more of these pathways would suggest an alternative or additional mechanism of action.

Concluding Remarks and Future Directions

Grifolin presents a promising scaffold for the development of new antibacterial agents against Gram-positive pathogens. Its demonstrated in vitro efficacy, coupled with a potentially novel mechanism of action centered on the disruption of cellular energy metabolism, warrants a comprehensive and systematic investigation. The experimental framework outlined in this guide provides a clear path forward for researchers to fully characterize grifolin's antimicrobial properties and to validate its proposed mechanism of action.

Future research should focus on:

-

Broad-Spectrum Activity: Expanding the panel of test organisms to include a wider range of clinical isolates, including those with resistance to last-resort antibiotics.

-

In Vivo Efficacy: Evaluating the efficacy of grifolin in animal models of Gram-positive infections.

-

Toxicity Studies: Assessing the cytotoxicity of grifolin against mammalian cell lines to determine its therapeutic index.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing grifolin analogs to optimize its antimicrobial potency and pharmacokinetic properties.

Through a concerted research effort, the full therapeutic potential of grifolin as a novel antibacterial agent can be realized, contributing to the global fight against antimicrobial resistance.

References

- Tokuyama, S., et al. (2007). Anti-MRSA and Antifungal Compounds from the Mushroom Albatrellus dispansus (Lloyd) Canf. et Gilb. (Aphyllophoromycetideae). International Journal of Medicinal Mushrooms, 9(2).

- Li, G. Q., et al. (2025). Grifolin derivatives from the fruiting bodies of Albatrellus dispansus. Phytochemistry, 114765.

- The Mushroom Albatrellus confluens: A Minireview on Phytochemistry, Biosynthesis, Synthesis and Pharmacological Activities. (n.d.).

- Grifolin | Antineoplastic Agent. (n.d.). MedchemExpress.com.

- Bouyahya, A., et al. (2022). Pharmacological effects of grifolin: Focusing on anticancer mechanisms. Monash University.

- Asakawa, Y., et al. (2005).

- Li, G. Q., et al. (2025).

- Isolation, Synthesis and Biological Activity of Grifolic Acid Derivatives from the Inedible Mushroom Alb

- Bouyahya, A., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. PMC.

- Scaly Polypore ( Albatrellus confluens ). (n.d.). Zombie Mushrooms.

- Bouyahya, A., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. MDPI.

- Yaqoob, A., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. PMC.

- Liu, X. T., et al. (2010). Antibacterial compounds from mushrooms I: a lanostane-type triterpene and prenylphenol derivatives from Jahnoporus hirtus and Albatrellus flettii and their activities against Bacillus cereus and Enterococcus faecalis. Semantic Scholar.

- Activity in vitro and in vivo against Plant Pathogenic Fungi of Grifolin Isolated from the Basidiomycete Albatrellus dispansus. (n.d.).

- Staphylococcus aureus. (2025, August 9). Johns Hopkins ABX Guide.

- Grifolin inhibits tumor cells adhesion and migration via suppressing interplay between PGC1α and Fra-1/LSF-MMP2/CD44 axes. (n.d.). BioKB.

- Biological properties of grifolin. (n.d.).

- Luo, X., et al. (2014). Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis. PMC.

- Fasciana, T., et al. (n.d.). Potential Activity of Albino Grifola frondosa Mushroom Extract against Biofilm of Meticillin-Resistant Staphylococcus aureus. Scilit.

- Luo, X., et al. (2013). Grifolin inhibits tumor cells adhesion and migration via suppressing interplay between PGC1α and Fra-1/LSF-MMP2/CD44 axes. PMC.

- Yaqoob, A., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. PLOS One.

- Fasciana, T., et al. (2025, October 15). Potential Activity of Albino Grifola frondosa Mushroom Extract against Biofilm of Meticillin-Resistant Staphylococcus aureus.

- Singh, D., & Singh, R. (2020). Glabridin Averts Biofilms Formation in Methicillin-Resistant Staphylococcus aureus by Modulation of the Surfaceome. Frontiers in Microbiology.

- Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro. (n.d.). Request PDF.

- Assessment of antimicrobial susceptibility of Enterococcus faecalis isolated from chronic periodontitis in biofilm versus planktonic phase. (2011, April 15). PubMed.

- Li, X., et al. (2021). Responses of Enterococcus faecalis resistance and cytolysin up-regulation to nutrients in constructed mesocosms. Journal of King Saud University - Science.

- Enterococcus. (2022, November 9). Johns Hopkins ABX Guide.

- Steed, M. E., et al. (2014). Activity of daptomycin or linezolid in combination with rifampin or gentamicin against biofilm-forming Enterococcus faecalis or E. faecium in an in vitro pharmacodynamic model using simulated endocardial vegetations and an in vivo survival assay using Galleria mellonella larvae. Antimicrobial Agents and Chemotherapy, 58(8), 4538-4544.

- An antifungal compound produced by Bacillus subtilis YM 10-20 inhibits germination of Penicillium roqueforti conidiospores. (n.d.).

- Anderson, A. C., et al. (2016).

- Yaqoob, A., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. PubMed.

- Caulier, S., et al. (2019). Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group. SciSpace.

- Al-Hinai, M. A., et al. (2021). Micellar Antibiotics of Bacillus. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.monash.edu [research.monash.edu]

- 3. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grifolic acid induces GH3 adenoma cell death by inhibiting ATP production through a GPR120-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Grifolin inhibits tumor cells adhesion and migration via suppressing interplay between PGC1α and Fra-1/LSF-MMP2/CD44 axes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Farnesylphenols from Albatrellus Mushrooms

Introduction: The Therapeutic Potential of Albatrellus Farnesylphenols

The genus Albatrellus, encompassing species such as Albatrellus confluens, Albatrellus ovinus, and Albatrellus flettii, is a rich source of bioactive meroterpenoids, particularly farnesylphenols.[1][2][3][4] Among these, grifolin and its isomers, such as neogrifolin, have garnered significant scientific interest for their promising pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][4][5][6][7][8][9] This document provides a comprehensive protocol for the extraction, purification, and analysis of these valuable compounds.

While the primary focus of existing research is on grifolin and neogrifolin, the query for "cyclogrifolin" suggests an interest in a cyclized derivative. Although the term "cyclogrifolin" is not prevalent in the reviewed literature, the cyclization of related compounds like grifolic acid has been reported.[10] The protocols detailed herein for the extraction of grifolin serve as the foundational procedure for obtaining the precursor for any subsequent cyclization or derivatization studies.

Part 1: Sourcing and Preparation of Fungal Material

Recommended Albatrellus Species

Several species of Albatrellus are known producers of grifolin and related compounds. The selection of the species can influence the yield and profile of the extracted farnesylphenols.

| Species | Common Name | Key Bioactive Compounds | Geographic Distribution |

| Albatrellus confluens | Fused Polypore | Grifolin, Neogrifolin | Europe and North America[3][11] |

| Albatrellus ovinus | Sheep Polypore | Grifolin | Europe and North America[4][12] |

| Albatrellus flettii | - | Grifolin, Neogrifolin, Confluentin | Western North America[1] |

| Albatrellus caeruleoporus | - | Grifolin, Neogrifolin, Grifolinones A & B | -[6] |

| Albatrellus dispansus | - | Grifolin, Grifolic acid, Grifolinol | -[10] |

Pre-Extraction Processing of Mushroom Fruiting Bodies

Proper preparation of the fungal material is critical for efficient extraction.

-

Collection and Identification: Fruiting bodies should be collected fresh and properly identified by a trained mycologist to avoid confusion with similar species.[12][13]

-

Cleaning: Gently brush off any debris, soil, or insects from the mushrooms. Avoid washing with excessive water to minimize the loss of water-soluble compounds.

-

Drying: Fresh mushrooms should be sliced and then dried to a constant weight. This can be achieved through air-drying, freeze-drying (lyophilization), or using a food dehydrator at a low temperature (40-50°C) to prevent thermal degradation of the target compounds.

-

Pulverization: The dried mushroom material should be ground into a fine powder using a blender or a mill. This increases the surface area for solvent penetration and improves extraction efficiency.

Part 2: Extraction and Purification Workflow

The following protocol outlines a robust method for the extraction and purification of grifolin and related farnesylphenols from powdered Albatrellus mushrooms.

Solvent Extraction

The choice of solvent is crucial for selectively extracting the target compounds. Farnesylphenols like grifolin are soluble in polar organic solvents.

Protocol: Ethanolic Extraction

-

Maceration: Weigh the dried mushroom powder and place it in a suitable vessel (e.g., a large Erlenmeyer flask). Add 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v). For example, for every 100 g of mushroom powder, add 1 L of 80% ethanol.

-

Incubation: Seal the vessel and agitate the mixture at room temperature for 24-48 hours. A magnetic stirrer or an orbital shaker can be used for continuous agitation.

-

Filtration: Separate the extract from the solid residue by filtration through cheesecloth or a coarse filter paper.

-

Re-extraction (Optional but Recommended): To maximize the yield, the solid residue can be subjected to a second round of extraction with fresh 80% ethanol.

-

Solvent Evaporation: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

Liquid-Liquid Partitioning

This step helps to remove highly polar and non-polar impurities from the crude extract.

Protocol: Solvent Partitioning

-

Resuspend: Resuspend the crude ethanolic extract in a mixture of chloroform and water (1:1 v/v).

-

Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The farnesylphenols will preferentially partition into the chloroform layer.

-

Collection: Collect the lower chloroform layer. Repeat the extraction of the aqueous layer with fresh chloroform to ensure complete recovery.

-

Drying and Evaporation: Combine the chloroform fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain a purified extract.

Chromatographic Purification

For obtaining high-purity grifolin, column chromatography is employed.

Protocol: Sephadex LH-20 Column Chromatography

-

Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with methanol.

-

Sample Loading: Dissolve the purified extract from the previous step in a minimal amount of methanol and load it onto the column.

-

Elution: Elute the column with methanol, collecting fractions of a defined volume (e.g., 10 mL).

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing grifolin.

-

Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent to obtain isolated grifolin.

Caption: Workflow for the extraction and purification of grifolin.

Part 3: Analytical Characterization and Quantification

Accurate analytical methods are essential for the identification and quantification of the extracted compounds.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a standard method for the quantification of phenolic compounds like grifolin.

Illustrative HPLC-UV Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | ~275-288 nm[14] |

| Quantification | Based on a calibration curve of a pure grifolin standard |

Structural Elucidation

For unambiguous identification of the isolated compounds, spectroscopic methods are necessary.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for determining the chemical structure of the isolated compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its elemental composition.

Caption: Analytical methods for characterization and quantification.

Part 4: Concluding Remarks and Future Directions

The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the extraction and purification of grifolin and related farnesylphenols from Albatrellus mushrooms. The successful isolation of these compounds is the first crucial step for further research into their pharmacological properties and potential therapeutic applications. For researchers interested in "cyclogrifolin," this protocol provides the means to obtain the necessary precursors for targeted synthesis or for screening of extracts for novel cyclized derivatives. Further investigation into the extracts of various Albatrellus species using advanced analytical techniques may yet lead to the discovery of naturally occurring cyclized grifolin analogues.

References

- Dahlberg, A. (2019). Albatrellus confluens. The IUCN Red List of Threatened Species 2019: e.T122090225A222968204.

- Request PDF. (n.d.). Isolation, Synthesis and Biological Activity of Grifolic Acid Derivatives from the Inedible Mushroom Albatrellus dispansus.

- Lee, C. H., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. PLoS One, 15(5), e0231948.

- Kim, J. H., et al. (2025). Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin. Molecules, 30(3), 789.

- Akuffo, S. K., et al. (2022). Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines. Molecules, 27(9), 2970.

- Ye, M., et al. (2007).

- Lin, Y., et al. (2023). Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. Pharmaceutics, 15(11), 2558.

- Wikipedia. (n.d.).

- First Nature. (n.d.).

- Khan, H. M., et al. (2011). The Development and Validation of HPLC-UV method for Analysis of Ciprofloxacin in serum and aqueous Humour. Archives of Pharmacy Practice, 2(2).

- Carcamo, S., et al. (2024).

- PubChem. (n.d.). Citrifolinin B Epimer A.

- Bourhia, M., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. Molecules, 27(1), 298.

- Nunome, M., et al. (2006). Grifolin derivatives from Albatrellus caeruleoporus, new inhibitors of nitric oxide production in RAW 264.7 cells. Chemical & Pharmaceutical Bulletin, 54(1), 63-66.

- MedchemExpress. (n.d.). Grifolin.

- Request PDF. (n.d.). Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro.

- Luo, X. J., et al. (2011). Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells. European Journal of Cancer, 47(2), 316-325.

- PubChem. (n.d.). (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-deoxy-D-glucitol.

- PubChem. (n.d.). Purifolin.

- PubChem. (n.d.). Cycloguanil.

- Remsberg, C. M., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies.

- PubChem. (n.d.). 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.

- Carcamo, S., et al. (2024).

- Wiley Focus. (2023, May 24). How Charged Aerosol Detection is Revolutionizing HPLC Analysis.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines [mdpi.com]

- 4. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Grifolin derivatives from Albatrellus caeruleoporus, new inhibitors of nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. redlist.info [redlist.info]

- 12. Albatrellus ovinus - Wikipedia [en.wikipedia.org]

- 13. first-nature.com [first-nature.com]

- 14. archivepp.com [archivepp.com]

Application Note: Biomimetic Total Synthesis of Cyclogrifolin from Farnesol

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocols

Executive Summary & Strategic Rationale

Cyclogrifolin is a complex, tetracyclic meroterpenoid naturally isolated from the fresh fruiting bodies of the basidiomycete Albatrellus confluens[]. Like many terpenophenols, it exhibits a broad spectrum of biological activities, making it a highly attractive target for pharmacological development.

The traditional synthetic approach to meroterpenoids involves the direct Friedel-Crafts prenylation of a phenolic core (e.g., orcinol) with an acyclic terpene (e.g., farnesol). However, this direct coupling is notoriously plagued by poor regioselectivity, yielding intractable mixtures of ortho-, para-, and O-alkylated isomers[2].

To circumvent this, this protocol employs a regioselective de novo annulation strategy [2]. Rather than attaching the farnesyl chain to a pre-existing aromatic ring, the aromatic ring is constructed around the farnesyl chain. Farnesol is first activated to farnesyl bromide, which is then used to alkylate ethyl acetoacetate. A subsequent tandem Michael addition/Dieckmann condensation with ethyl crotonate forms a cyclohexanedione intermediate. Following mild oxidative aromatization to yield the acyclic precursor grifolin , a biomimetic cationic polyene cyclization catalyzed by Boron Trifluoride Etherate (

Every protocol detailed below is designed as a self-validating system , embedding critical Quality Control (QC) checkpoints to ensure intermediate integrity before progression.

Retrosynthetic Pathway & Mechanistic Workflows

The synthesis relies on two pivotal mechanistic phases: the regioselective construction of the grifolin core and the biomimetic zipper-like cyclization of the polyene chain.

Fig 1. Retrosynthetic and forward pathway for the total synthesis of cyclogrifolin.

Fig 2. Mechanistic stages of the Lewis acid-catalyzed biomimetic polyene cyclization.

Quantitative Data & Reaction Optimization

The terminal cyclization of grifolin to cyclogrifolin is highly sensitive to the choice of Lewis acid and temperature. Table 1 summarizes the optimization parameters, demonstrating the causality behind selecting

Table 1: Optimization of Biomimetic Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield of Cyclogrifolin (%) | Mechanistic Observation |

| Toluene | 80 | 12 | 35 | High temp leads to partial olefin isomerization. | |

| -78 to 0 | 4 | 55 | Good initiation, but competitive intermolecular reactions observed. | ||

| -78 to rt | 2 | 82 | Optimal coordination; clean concerted cyclization[3]. | ||

| TfOH | HFIP | -20 | 1 | 40 | Over-activation results in a complex mixture of degradation products. |

Table 2: Key

| Intermediate / Product | Key | Structural Significance |

| Farnesyl Bromide | 4.02 (d, | Confirms conversion of allylic alcohol to bromide. |

| Grifolin | 6.15 (s, 2H), 3.30 (d, | Confirms aromatization and benzylic allylic protons. |

| Cyclogrifolin | 0.85 - 1.20 (m, methyls), 2.65 (m, 1H) | Confirms loss of olefinic protons and formation of cyclic aliphatic core. |

Self-Validating Experimental Protocols

Phase 1: Synthesis of Farnesyl Bromide (Activation)

Causality: Phosphorus tribromide (

Step-by-Step Procedure:

-

Flame-dry a 250 mL round-bottom flask under Argon. Add

-farnesol (10.0 mmol) and anhydrous diethyl ether (50 mL). -

Cool the solution to 0 °C using an ice-water bath.

-

Add a solution of

(4.0 mmol, 0.4 eq) in diethyl ether (10 mL) dropwise over 30 minutes via an addition funnel. -

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction carefully by adding saturated aqueous

(20 mL) dropwise. -

Extract the aqueous layer with diethyl ether (

mL). Wash the combined organic layers with brine, dry over anhydrous

Validation & QC:

-

TLC: Hexane/EtOAc (9:1). The product (

) should be UV inactive but stain strongly with -

NMR Check: Confirm the shift of the allylic

from ~4.15 ppm (farnesol) to ~4.02 ppm (bromide).

Phase 2: Regioselective Annulation (Grifolin Core Construction)

Causality: Generating the dianion of ethyl acetoacetate ensures strictly

Step-by-Step Procedure:

-

Suspend NaH (11.0 mmol, 60% dispersion in mineral oil) in anhydrous THF (30 mL) at 0 °C under Argon.

-

Add ethyl acetoacetate (10.0 mmol) dropwise. Stir for 15 minutes.

-

Add

-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the dianion. -

Add farnesyl bromide (10.0 mmol) in THF (10 mL) dropwise. Stir for 1 hour at 0 °C.

-

Add ethyl crotonate (12.0 mmol) and warm the reaction to room temperature. Stir for 12 hours.

-

Reflux the mixture for 4 hours to drive the decarboxylative Dieckmann condensation to completion.

-

Cool to room temperature, quench with 1M HCl (30 mL), and extract with EtOAc (

mL). -

Purify via flash column chromatography (Hexane/EtOAc 8:2) to yield 2-farnesyl-5-methylcyclohexane-1,3-dione.

Validation & QC:

-

Mass Spectrometry (ESI-MS): Confirm the intermediate mass

. -

TLC: Product should appear as a highly UV-active spot due to the enolized

-diketone system.

Phase 3: Mohr's Oxidative Aromatization

Causality: Iodine in methanol acts as a mild, selective oxidant. It drives the dehydrogenation of the cyclohexanedione to the fully aromatic resorcinol core (grifolin) without over-oxidizing the electron-rich farnesyl olefins.

Step-by-Step Procedure:

-

Dissolve the intermediate from Phase 2 (5.0 mmol) in anhydrous methanol (40 mL).

-

Add Iodine (

, 10.0 mmol) in one portion. -

Heat the reaction mixture to 60 °C and stir for 8 hours.

-

Cool to room temperature and quench with saturated aqueous

until the iodine color completely dissipates. -

Remove methanol under reduced pressure, dilute with water (20 mL), and extract with

( -

Purify via flash chromatography (Hexane/EtOAc 7:3) to yield pure Grifolin.

Validation & QC:

-

H NMR: Confirm the appearance of the aromatic protons at

Phase 4: Biomimetic Cationic Polyene Cyclization

Causality:

Step-by-Step Procedure:

-

Dissolve pure Grifolin (2.0 mmol) in strictly anhydrous

(20 mL) under an Argon atmosphere. -

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add

(0.4 mmol, 20 mol%) dropwise via a gas-tight syringe. -

Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 1.5 hours.

-

Monitor the reaction strictly via TLC. Once the starting material is consumed, quench immediately with triethylamine (1.0 mL) to neutralize the Lewis acid and prevent degradation.

-

Wash the organic layer with saturated aqueous

(15 mL) and brine (15 mL). -

Dry over

, concentrate, and purify via preparative HPLC (C18 column,

Validation & QC:

-

H NMR: Confirm the complete disappearance of the farnesyl olefinic protons (

- C NMR: Confirm the shift of the oxygenated aromatic carbon, indicating the formation of the cyclic ether linkage characteristic of cyclogrifolin.

References

-

Lim, B., Yeo, H., Han, S., & Koo, S. (2025). Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin. MDPI. 2

-

Zheng, et al. (2005). Isolation, Synthesis and Biological Activity of Grifolic Acid Derivatives from the Inedible Mushroom Albatrellus dispansus. Semantic Scholar. 4

-

Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B. PMC - NIH.3

-

BOC Sciences. (2026). CAS 1660156-04-6 Cyclogrifolin - Natural Products.

Sources

Application Note: Preparation and Optimization of Cyclogrifolin Stock Solutions for In Vitro Macrophage Assays

Introduction & Pharmacological Context

Cyclogrifolin is a highly bioactive, naturally occurring prenylated phenolic compound isolated from the fruiting bodies of the basidiomycete Albatrellus confluens[][2]. In preclinical drug development and molecular biology, cyclogrifolin is primarily utilized for its potent anti-inflammatory and immunomodulatory properties. Mechanistically, it significantly inhibits the lipopolysaccharide (LPS)-stimulated production of critical inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage models such as RAW 264.7 cells[]. Furthermore, related grifolin derivatives from Albatrellus species are known to modulate sphingomyelin synthase (SMS) pathways, contributing to their metabolic and anti-inflammatory efficacy[3].

Due to its prenyl chain and phenolic core, cyclogrifolin is highly lipophilic. Improper solubilization during in vitro assays frequently leads to compound precipitation in aqueous cell culture media, erratic IC50 values, and false-negative results. This application note provides a self-validating, step-by-step methodology for preparing cyclogrifolin stock solutions and executing cell culture treatments with strict vehicle control.

Cyclogrifolin inhibits LPS-induced NF-κB signaling and pro-inflammatory cytokine production.

Physicochemical Properties & Solubilization Strategy

To design a robust protocol, we must first analyze the quantitative physicochemical properties of cyclogrifolin. The compound is insoluble in aqueous buffers but highly soluble in organic solvents like dimethyl sulfoxide (DMSO). DMSO is the gold standard for this workflow because it disrupts the hydrophobic interactions of the prenyl group while remaining miscible in aqueous cell culture media.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | Cyclogrifolin |

| CAS Number | 1660156-04-6[] |

| Molecular Formula | C22H30O2[] |

| Molecular Weight | 326.48 g/mol [2] |

| Primary Source | Albatrellus confluens (Fruiting bodies)[2] |

| Primary Solvent | 100% Anhydrous DMSO |

| Max Recommended In Vitro DMSO | 0.1% (v/v) |

| Storage (Lyophilized Powder) | -20°C (Desiccated, protected from light) |

| Storage (Stock Solution) | -80°C (Aliquoted, up to 6 months) |

Experimental Workflow

Workflow for Cyclogrifolin stock preparation and in vitro assay application.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock Solution

This protocol outlines the reconstitution of 1 mg of cyclogrifolin powder into a 10 mM master stock.

-

Equilibration (Critical Step): Remove the lyophilized cyclogrifolin vial from -20°C storage. Allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water severely degrades the solubility of cyclogrifolin in DMSO and promotes the hydrolysis of the compound.

-

-

Calculation & Reconstitution: To achieve a 10 mM stock from 1 mg of powder (MW = 326.48 g/mol ), add exactly 306.3 µL of anhydrous, sterile-filtered DMSO directly to the vial. Pipette up and down gently to mix.

-

Sonication: Place the sealed vial in a room-temperature ultrasonic water bath for 2–5 minutes.

-

Causality: Highly lipophilic compounds can form micro-aggregates that are invisible to the naked eye. Sonication provides the kinetic energy required to fully disrupt these crystalline lattices, ensuring a true solution rather than a suspension.

-

-

Aliquoting: Divide the 10 mM stock into 10–20 µL aliquots in sterile, amber microcentrifuge tubes.

-

Causality: Amber tubes protect the phenolic moieties from photo-oxidation. Aliquoting prevents repeated freeze-thaw cycles, which cause concentration gradients and compound degradation. Store immediately at -80°C.

-

Protocol B: Preparation of Working Solutions for RAW 264.7 Macrophage Assay

Objective: Treat LPS-stimulated RAW 264.7 cells with 1 µM, 5 µM, and 10 µM cyclogrifolin while maintaining a constant 0.1% DMSO vehicle concentration across all wells.

-

Thawing: Thaw one 10 mM cyclogrifolin aliquot at RT. Vortex briefly and spin down in a microcentrifuge.

-

Intermediate DMSO Dilutions (1000x): Perform serial dilutions in 100% DMSO before adding the compound to the aqueous media.

-

10 µM Final: Use the 10 mM stock directly.

-

5 µM Final: Dilute 5 µL of 10 mM stock + 5 µL DMSO (Yields 5 mM intermediate).

-

1 µM Final: Dilute 1 µL of 10 mM stock + 9 µL DMSO (Yields 1 mM intermediate).

-

Causality: By standardizing the intermediate stocks, you ensure that every final cell culture well receives exactly the same volume of DMSO (1 µL per 1 mL of media, or 0.1%). This isolates the pharmacological effect of cyclogrifolin from solvent-induced cytotoxicity or baseline NO alterations.

-

-

Media Spiking: Add 1 µL of each intermediate stock to 999 µL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% Fetal Bovine Serum).

-

Causality: The presence of Fetal Bovine Serum (FBS) is critical. FBS contains albumin and other carrier proteins that bind lipophilic molecules like cyclogrifolin, acting as physiological carriers to keep the compound in solution.

-

-

Immediate Dispersion: Vortex the media vigorously for 5 seconds immediately after spiking.

-

Causality: Slow mixing allows the localized DMSO concentration to drop instantly upon contact with the media, causing the compound to precipitate out. Rapid vortexing disperses the compound into the serum proteins before precipitation can occur.

-

-

Cell Treatment: Apply the spiked media to the RAW 264.7 cells within 15 minutes of preparation to prevent gradual compound settling.

Quality Control & Self-Validating System (Trustworthiness)

To ensure the integrity of the cyclogrifolin stock and the validity of the resulting data, every assay must be treated as a self-validating system incorporating the following controls:

-

Visual Quality Control: Examine the spiked working media under an inverted phase-contrast microscope (40x magnification) prior to cell application. If refractile microcrystals or cloudiness are observed, the cyclogrifolin has precipitated. The assay must be aborted, and the stock solution re-evaluated.

-

Strict Vehicle Control: Always include cells treated with 0.1% DMSO + LPS. This validates that the observed inhibition of NO/PGE2 is due to cyclogrifolin and not the solvent.

-

Positive Control Inhibitor: Include a well treated with Dexamethasone (1 µM) + LPS. This validates that the specific passage of RAW 264.7 cells retains its responsiveness to anti-inflammatory agents.

References

- CAS 1660156-04-6 (Cyclogrifolin)

- Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.

- Source: frontiersin.

Sources

- 2. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sphingomyelin synthase inhibitors from edible mushrooms prevent overweight and improve vitamin D homeostasis in a mouse model of diet-induced obesity [frontiersin.org]

Application Notes and Protocols for the Development of Cyclogrifolin Dosing Regimens in Murine Models

Disclaimer: As of the latest literature review, specific preclinical data regarding "Cyclogrifolin" dosing, pharmacokinetics, and toxicity in murine models are not publicly available. This document, therefore, serves as a comprehensive guide and best-practice framework for establishing such protocols for a novel investigational compound. The principles and methodologies outlined herein are based on established practices in preclinical drug development and are supplemented with illustrative data from related compounds, such as Cyclosporine A, an inhibitor of cyclophilins, to provide a scientifically grounded context. Researchers must adapt these protocols based on the specific physicochemical properties, in vitro potency, and preliminary tolerability data of Cyclogrifolin.

Introduction: A Roadmap for In Vivo Characterization

The transition of a novel compound from in vitro discovery to in vivo efficacy testing is a critical juncture in drug development. The establishment of a robust dosing protocol is paramount to generating meaningful and reproducible data. This guide provides a systematic approach for researchers, scientists, and drug development professionals to determine optimal dosing regimens for a novel compound, provisionally named Cyclogrifolin, in murine models. The narrative will explain the rationale behind experimental choices, ensuring a self-validating system of protocol development, from initial formulation to the design of efficacy studies.

Part 1: Foundational Steps - Physicochemical Characterization and Formulation

Before any in vivo administration, a thorough understanding of the compound's properties is essential. This initial phase dictates the feasibility of different administration routes and informs dose concentration limits.

1.1. Solubility and Stability Assessment: The solubility of Cyclogrifolin in various pharmaceutically acceptable vehicles will determine the most appropriate formulation for in vivo studies.

-

Protocol: Solubility Screening

-

Prepare a stock solution of Cyclogrifolin in a solvent such as DMSO.

-

Screen for solubility in common vehicles:

-

Phosphate-buffered saline (PBS)

-

Saline (0.9% NaCl)

-

Water with 5% Tween 80

-

Corn oil (for oral administration)

-

Polyethylene glycol 300 (PEG300) solutions[1]

-

-

Determine the maximum soluble concentration in the chosen vehicle.

-

Assess the stability of the formulation at room temperature and 4°C over a relevant time course (e.g., 4-24 hours) to ensure the compound does not precipitate before or after administration.

-

1.2. In Vitro Cytotoxicity: Initial in vitro assays provide a preliminary indication of the compound's potency and potential for cellular toxicity, which can help in estimating a starting dose for in vivo tolerability studies.

-

Protocol: MTT/XTT Assay

-

Plate relevant murine cell lines (e.g., primary hepatocytes, renal proximal tubule cells) in a 96-well plate.

-

Treat cells with a serial dilution of Cyclogrifolin for 24-72 hours.

-

Add MTT or XTT reagent and incubate until color development.

-

Read absorbance and calculate the IC50 (the concentration at which 50% of cells are non-viable). This value can offer a very rough starting point for in vivo toxicity assessments.

-

Part 2: In Vivo Pharmacokinetics and Toxicology

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), along with its safety profile, is crucial for designing effective dosing schedules. While specific data for Cyclogrifolin is unavailable, the following sections use data from related compounds to illustrate the necessary investigations.